molecular formula C9H8BrN3O B14038668 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one

4-(Aminomethyl)-6-bromophthalazin-1(2H)-one

Cat. No.: B14038668
M. Wt: 254.08 g/mol
InChI Key: RUGUWWPGBXZMKM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-bromophthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of an aminomethyl group and a bromine atom attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one typically involves the bromination of phthalazine followed by the introduction of an aminomethyl group. One common method involves the reaction of phthalazine with bromine in the presence of a suitable solvent to yield 6-bromophthalazine. This intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-bromophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the hydrogenated phthalazine derivative.

    Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-6-bromophthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-bromophthalazin-1(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but lacks the bromine atom and phthalazine ring.

    6-Bromophthalazine: Lacks the aminomethyl group.

    4-(Aminomethyl)-2-bromopyridine: Similar in structure but has a pyridine ring instead of a phthalazine ring.

Uniqueness

4-(Aminomethyl)-6-bromophthalazin-1(2H)-one is unique due to the combination of the aminomethyl group and bromine atom on the phthalazine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

4-(aminomethyl)-6-bromo-2H-phthalazin-1-one

InChI

InChI=1S/C9H8BrN3O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4,11H2,(H,13,14)

InChI Key

RUGUWWPGBXZMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NNC2=O)CN

Origin of Product

United States

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